4-Chloro-2-methoxy-6-nitroaniline
Overview
Description
4-Chloro-2-methoxy-6-nitroaniline is an organic compound with the molecular formula C7H7ClN2O3. It is a pale-yellow to orange solid that is used in various scientific and industrial applications. This compound is known for its unique chemical properties, which make it valuable in the fields of chemistry, biology, and materials science.
Mechanism of Action
Target of Action
4-Chloro-2-methoxy-6-nitroaniline is a type of aniline compound . Anilines are a class of organic compounds that are used as intermediates in the manufacture of dyes, pharmaceuticals, and other chemical compounds . Therefore, the primary targets of this compound are likely to be the biochemical processes involved in the synthesis of these products.
Mode of Action
It’s known that anilines generally undergo nucleophilic substitution reactions . In these reactions, an electron-rich nucleophile (the aniline) attacks an electron-poor carbon (in the case of this compound, this would be the carbon attached to the nitro group), resulting in the substitution of one group (such as a halogen) for another.
Biochemical Pathways
strain MB-P1 under aerobic conditions . The degradation of 2-Chloro-4-Nitroaniline occurs with the release of nitrite ions, chloride ions, and ammonia . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the removal of the nitro group and production of 4-amino-3-chlorophenol . This is then transformed to 6-chlorohydroxyquinol .
Pharmacokinetics
It’s known that the metabolism of a related compound, 2-methoxy-4-nitroaniline, occurs via the hydroxylation of the phenyl ring to form 6-hydroxy 2-methoxy-4-nitroaniline in rats and mice . This suggests that this compound may also be metabolized via hydroxylation.
Result of Action
Given its use as an intermediate in the manufacture of dyes, pharmaceuticals, and other chemical compounds , it’s likely that its primary effect is to facilitate the synthesis of these products.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the growth of 4-methoxy-2-nitroaniline single crystals, a process that could be analogous to some of the reactions involving this compound, was achieved by the slow evaporation method at 40 °C . This suggests that temperature could play a role in the efficacy and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methoxy-6-nitroaniline can be synthesized through a multi-step process involving nitration, halogenation, and amination reactions One common method involves the nitration of 2-methoxyaniline to form this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These processes are carried out in specialized reactors designed to handle the exothermic nature of the reactions. The final product is purified through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-Chloro-2-methoxy-6-aminobenzene.
Reduction: 4-Chloro-2-methoxy-6-nitrosobenzene.
Substitution: 4-Methoxy-2-nitroaniline derivatives.
Scientific Research Applications
4-Chloro-2-methoxy-6-nitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-2-methoxy-6-nitroaniline can be compared with other similar compounds such as:
4-Chloro-2-nitroaniline: Similar structure but lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Methoxy-4-nitroaniline: Similar structure but lacks the chloro group, affecting its chemical behavior and applications.
4-Methyl-2-nitroaniline: Contains a methyl group instead of a methoxy group, leading to variations in its chemical and physical properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its reactivity and applications.
Properties
IUPAC Name |
4-chloro-2-methoxy-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNYHIKKJRBLTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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